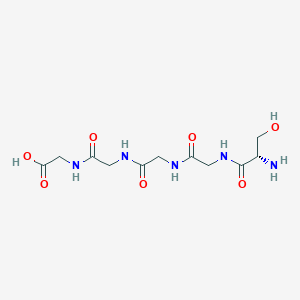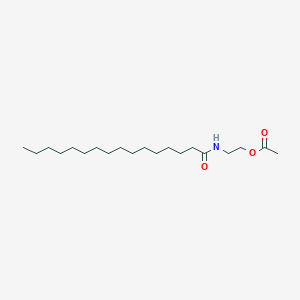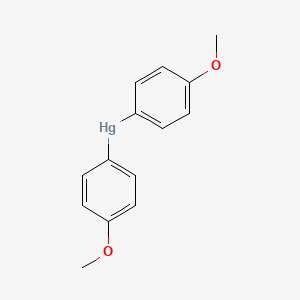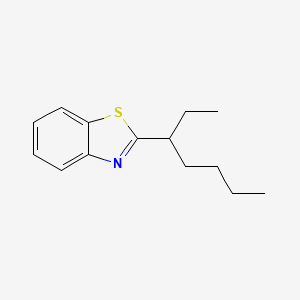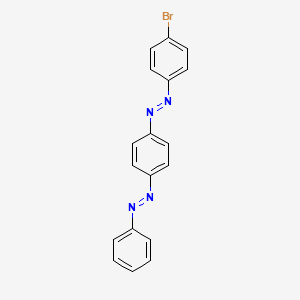
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene is an organic compound with the chemical formula C12H9BrN2. It is a solid substance that appears as yellow crystals This compound is known for its unique structural properties, which include a bromine atom attached to a phenyl ring and a diazene group linking two phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene typically involves the reaction of 4-bromoaniline with aniline in the presence of an oxidizing agent such as OXONE. The reaction is carried out in a solvent like dichloromethane (CH2Cl2) and water, and the mixture is stirred at room temperature for about 18 hours . The product is then extracted and purified using standard techniques like column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
化学反応の分析
Types of Reactions
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, reduction may produce amines, and substitution reactions can result in various substituted phenyl derivatives.
科学的研究の応用
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific optoelectronic properties
作用機序
The mechanism by which (4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of biological molecules and pathways, leading to various physiological effects .
類似化合物との比較
Similar Compounds
(E)-1-(4-Bromophenyl)-2-(2,2-Dichloro-1-(4-Fluorophenyl)vinyl)diazene: This compound has similar structural features but includes additional halogen atoms, which can alter its chemical and physical properties.
(Z)-3-(3-Bromophenyl)-1-(1,5-Dimethyl-1H-Pyrazol-3-yl)-3-Hydroxyprop-2-en-1-one: This compound contains a bromophenyl group and exhibits different biological activities due to its unique functional groups.
Uniqueness
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene is unique due to its combination of a bromine atom and a diazene group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its structural versatility make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
6271-26-7 |
|---|---|
分子式 |
C18H13BrN4 |
分子量 |
365.2 g/mol |
IUPAC名 |
(4-bromophenyl)-(4-phenyldiazenylphenyl)diazene |
InChI |
InChI=1S/C18H13BrN4/c19-14-6-8-16(9-7-14)21-23-18-12-10-17(11-13-18)22-20-15-4-2-1-3-5-15/h1-13H |
InChIキー |
ZYWBJIXGFCLOBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




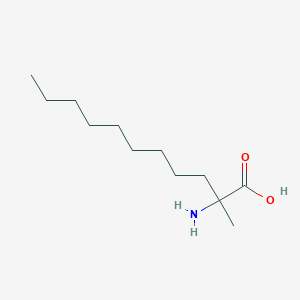
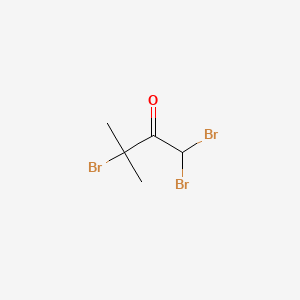
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
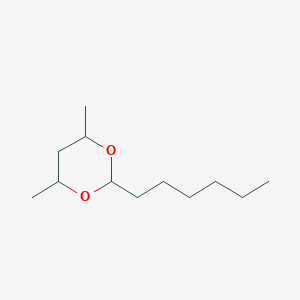
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
